An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,6-dimethylpyridine
An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylpyridine, also known as 3-amino-2,6-lutidine, is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its unique structural features, including the basic pyridine ring, the nucleophilic amino group, and the steric influence of the two methyl groups, make it a versatile building block for the synthesis of a wide range of functional molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on data and protocols relevant to research and drug development.
Core Chemical and Physical Properties
The fundamental properties of 3-Amino-2,6-dimethylpyridine are summarized in the table below. These data are crucial for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 3430-33-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀N₂ | [1][2][3][4] |
| Molecular Weight | 122.17 g/mol | [1][2][3][4] |
| Appearance | Primrose yellow solid | [4] |
| Melting Point | 60-63 °C | |
| Boiling Point | 248 °C | |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and acetone. | |
| Storage | Store at 0-8°C in a tightly closed container in a dry and well-ventilated place.[4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3-Amino-2,6-dimethylpyridine is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts will be influenced by the electron-donating amino group and the pyridine nitrogen.
-
Aromatic Protons (H-4 and H-5): Two doublets in the aromatic region (δ 6.0-7.5 ppm). The coupling constant between these two protons would be in the range of 7-9 Hz.
-
Methyl Protons (2-CH₃ and 6-CH₃): Two singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3 protons.
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Amino Protons (-NH₂): A broad singlet that may appear over a wide range (δ 3.5-5.5 ppm) and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton.
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Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the nitrogen and amino groups will have characteristic shifts.
-
Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C=C and C=N Stretching (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
N-H Bending: A band around 1600-1650 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the pyridine ring.
Chemical Reactivity and Synthesis
Basicity and pKa
The basicity of 3-Amino-2,6-dimethylpyridine is influenced by both the pyridine ring nitrogen and the exocyclic amino group. The pKa of the conjugate acid of 2,6-dimethylpyridine is 6.7. The presence of the electron-donating amino group at the 3-position is expected to slightly increase the basicity of the pyridine nitrogen.
Synthesis
A common and effective method for the synthesis of 3-Amino-2,6-dimethylpyridine is the reduction of the corresponding nitro compound, 2,6-dimethyl-3-nitropyridine.
Experimental Protocol: Reduction of 2,6-dimethyl-3-nitropyridine [8]
This protocol outlines a general procedure for the reduction of a nitropyridine to an aminopyridine.
-
Materials:
-
2,6-dimethyl-3-nitropyridine
-
Iron powder (Fe)
-
Glacial acetic acid
-
50 wt.% aqueous sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethyl-3-nitropyridine, iron powder, and glacial acetic acid.
-
Heat the mixture to reflux for approximately 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to below 25°C and adjust the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 500 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-2,6-dimethylpyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Key Reactions
3-Amino-2,6-dimethylpyridine can undergo a variety of reactions characteristic of primary aromatic amines and pyridines.
-
Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be substituted with various nucleophiles (e.g., -Cl, -Br, -CN, -OH).[9][10]
-
Condensation Reactions: The amino group can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. It can also participate in condensation reactions with β-ketoesters.
-
N-Alkylation and N-Acylation: The amino group can be alkylated or acylated using appropriate reagents.
Applications in Research and Drug Development
Pharmaceutical Intermediate
3-Amino-2,6-dimethylpyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:
-
GABA Receptor Modulators: Aminopyridine derivatives have been investigated for their ability to modulate GABA receptors, which are important targets for drugs treating anxiety, epilepsy, and other neurological disorders.[11][12][13][14]
Ligand in Coordination Chemistry and Catalysis
The pyridine nitrogen and the amino group of 3-Amino-2,6-dimethylpyridine can coordinate with metal ions to form stable complexes. These complexes have potential applications in catalysis.[15][16][17][18][19]
Experimental Protocol: Synthesis of a Schiff Base Metal Complex [15]
This protocol describes a general method for synthesizing a Schiff base and its subsequent complexation with a metal ion.
-
Materials:
-
3-Amino-2,6-dimethylpyridine
-
A suitable aldehyde (e.g., salicylaldehyde)
-
A metal salt (e.g., Cu(II) acetate)
-
Methanol or ethanol
-
-
Procedure:
-
Schiff Base Synthesis: Dissolve equimolar amounts of 3-Amino-2,6-dimethylpyridine and the aldehyde in methanol or ethanol. Reflux the mixture for 2-4 hours. The formation of the Schiff base can be monitored by TLC. Upon cooling, the Schiff base may precipitate and can be collected by filtration.
-
Complexation: Dissolve the synthesized Schiff base in a suitable solvent. Add a solution of the metal salt (in a 1:2 or 1:1 molar ratio of metal to ligand) dropwise with stirring. The reaction mixture may be heated to facilitate complex formation. The resulting metal complex can be isolated by filtration or evaporation of the solvent.
-
Characterization: The structure of the complex can be confirmed by elemental analysis, IR, UV-Vis, and other spectroscopic techniques.
-
Safety and Handling
3-Amino-2,6-dimethylpyridine should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
3-Amino-2,6-dimethylpyridine is a valuable heterocyclic compound with a rich chemistry and diverse potential applications. Its utility as a building block in the synthesis of pharmaceuticals, particularly for neurological targets, and as a ligand in catalysis, makes it a compound of significant interest to the scientific community. This guide has provided a foundational understanding of its chemical properties, synthetic routes, and reactivity, offering a starting point for further research and development.
References
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- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-4,6-dimethylpyridine | C7H10N2 | CID 21507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]
- 8. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 11. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
- 17. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
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